molecular formula C24H31N3O B3442040 N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide

Cat. No.: B3442040
M. Wt: 377.5 g/mol
InChI Key: JEMCPCVCDNPWBT-JXMROGBWSA-N
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Description

N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol under high-temperature conditions.

    Formation of the Phenylpropenyl Moiety: The phenylpropenyl group can be introduced via a Heck reaction, where a styrene derivative is coupled with an appropriate halide in the presence of a palladium catalyst.

    Coupling with Mesityl Group: The final step involves the coupling of the mesityl group with the piperazine intermediate, typically through an alkylation reaction using mesityl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the mesityl or phenylpropenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential anticonvulsant and antipsychotic properties.

    Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on various biological pathways.

    Chemical Research: The compound serves as a model for studying the reactivity and stability of mesityl and phenylpropenyl groups in organic synthesis.

Mechanism of Action

The mechanism of action of N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the mesityl group.

    N-mesityl-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of the phenylpropenyl moiety.

Uniqueness

N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity in various chemical reactions. The phenylpropenyl moiety also contributes to its distinct pharmacological profile, making it a valuable compound for research in medicinal chemistry and related fields.

Properties

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-19-16-20(2)24(21(3)17-19)25-23(28)18-27-14-12-26(13-15-27)11-7-10-22-8-5-4-6-9-22/h4-10,16-17H,11-15,18H2,1-3H3,(H,25,28)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMCPCVCDNPWBT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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